N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide;dihydrochloride
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Overview
Description
N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide;dihydrochloride is a potent inhibitor of DNA methyltransferase enzymes. It is known for its ability to reactivate tumor suppressor genes by blocking the activity of DNA methyltransferase 1 and inducing its degradation. This compound has shown promise in epigenetic cancer therapy due to its selective degradation of DNA methyltransferase 1 with minimal effects on DNA methyltransferase 3A and DNA methyltransferase 3B .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide;dihydrochloride involves multiple steps, starting with the preparation of the core quinoline structure. The synthetic route typically includes the following steps:
Formation of the quinoline core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of functional groups such as amino and methyl groups through substitution reactions.
Coupling reactions: Coupling of the quinoline core with other aromatic compounds to form the final structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:
Large-scale cyclization: Using industrial reactors to form the quinoline core.
Automated functionalization:
Purification: Utilizing techniques such as crystallization and chromatography to achieve high purity
Chemical Reactions Analysis
Types of Reactions
N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide;dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a tool to study DNA methylation and its effects on gene expression.
Biology: Employed in research on epigenetic regulation and cancer biology.
Medicine: Investigated for its potential in cancer therapy, particularly in reactivating tumor suppressor genes.
Industry: Utilized in the development of new therapeutic agents and in the study of epigenetic modifications
Mechanism of Action
N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide;dihydrochloride exerts its effects by inhibiting DNA methyltransferase enzymes. It competes with the cofactor S-adenosylmethionine in the methylation reaction, leading to the degradation of DNA methyltransferase 1. This inhibition results in the reactivation of silenced tumor suppressor genes and induction of apoptosis in cancer cells. The compound primarily targets the DNA methyltransferase 1 enzyme and affects pathways involved in DNA methylation and gene expression .
Comparison with Similar Compounds
N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide;dihydrochloride is compared with other DNA methyltransferase inhibitors such as decitabine and azacitidine. Unlike these nucleoside analogs, this compound is a non-nucleoside inhibitor, which makes it less toxic and more stable. Similar compounds include:
Decitabine: A nucleoside analog that incorporates into DNA and inhibits DNA methyltransferase.
Azacitidine: Another nucleoside analog with similar mechanisms but higher toxicity.
RG108: A non-nucleoside inhibitor with a different structure but similar inhibitory effects on DNA methyltransferase .
This compound stands out due to its selective inhibition of DNA methyltransferase 1 and its potential for use in epigenetic cancer therapy.
Properties
IUPAC Name |
N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N7O.2ClH/c1-17-16-25(34-27(28)30-17)32-20-10-12-21(13-11-20)33-26(35)18-6-8-19(9-7-18)31-24-14-15-29-23-5-3-2-4-22(23)24;;/h2-16H,1H3,(H,29,31)(H,33,35)(H3,28,30,32,34);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBVRBOEKSJVML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC4=CC=NC5=CC=CC=C54.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25Cl2N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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